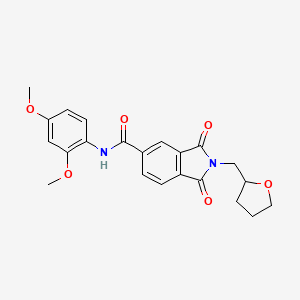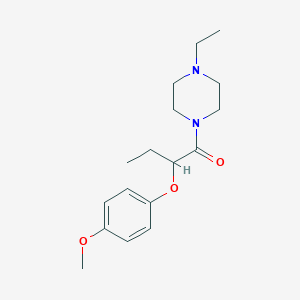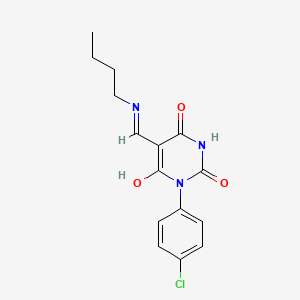
4-(Phenylcarbonyl)phenyl diphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylcarbonyl)phenyl diphenylcarbamate is an organic compound with the molecular formula C26H19NO3 It is a derivative of carbamate, featuring a phenylcarbonyl group attached to a phenyl ring, which is further connected to a diphenylcarbamate moiety
Orientations Futures
A related compound, 4-benzoylphenyl acrylate, was used in the development of a stimuli-responsive antifogging/oil-repellent coating . This innovative method holds great promise in the fields of organic chemistry and chemical biology research, especially in peptide-based biomedical material and drug synthesis .
Mécanisme D'action
Target of Action
It’s known that benzoylphenyl ureas, a class of compounds to which 4-benzoylphenyl diphenylcarbamate belongs, are often used in peptide synthesis . They act as C-terminal supports for peptide synthesis, helping to separate intermediate and target peptides .
Mode of Action
Benzoylphenyl ureas, a related class of compounds, are known to interfere with the synthesis of chitin, a major component of the insect cuticle . This suggests that 4-benzoylphenyl diphenylcarbamate might interact with its targets in a similar manner, potentially disrupting normal biochemical processes.
Biochemical Pathways
Given its potential role in peptide synthesis , it’s plausible that it could influence protein synthesis and related pathways
Result of Action
A related compound, n,n’-diphenyl-4,4’-methylenediphenylene biscarbamate, has been used to synthesize high molecular weight polyureas through a process called trans-ureation . This suggests that 4-benzoylphenyl diphenylcarbamate might have similar effects, potentially leading to the formation of complex polymers.
Action Environment
It’s known that the efficacy of benzoylphenyl ureas can be influenced by various factors, including the presence of other chemicals and the physical environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylcarbonyl)phenyl diphenylcarbamate typically involves the reaction of 4-(Phenylcarbonyl)phenylboronic acid with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenylcarbonyl)phenyl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
4-(Phenylcarbonyl)phenyl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl diphenylcarbamate
- 4-(Phenylcarbonyl)phenylboronic acid
- Diphenylcarbamoyl chloride
Uniqueness
4-(Phenylcarbonyl)phenyl diphenylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
(4-benzoylphenyl) N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)30-26(29)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUIPHHDBJYSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5247879.png)
![4-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]morpholine](/img/structure/B5247889.png)
![1-methyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine](/img/structure/B5247902.png)
![3-allyl-5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5247904.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B5247927.png)
![N-[(4-butoxyphenyl)methyl]-3,4-difluoroaniline;hydrochloride](/img/structure/B5247940.png)

malonate](/img/structure/B5247952.png)



![N-[2-(diethylamino)ethyl]-N-ethyl-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5247971.png)
![N-methyl-N'-[(1-phenylcyclopentyl)methyl]oxamide](/img/structure/B5247977.png)
